5-Amino-4,6-dichloro-2-methylpyrimidine
Overview
Description
5-Amino-4,6-dichloro-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H5Cl2N3. It is a derivative of pyrimidine, characterized by the presence of amino and chloro substituents at the 5th and 4th, 6th positions respectively, and a methyl group at the 2nd position.
Mechanism of Action
Target of Action
It’s known to be used as an intermediate in the synthesis of moxonidine , a selective imidazoline receptor agonist .
Mode of Action
As an intermediate in the synthesis of Moxonidine, it may contribute to the agonistic activity on imidazoline receptors .
Biochemical Pathways
As a precursor to Moxonidine, it may indirectly influence the sympathetic nervous system activity .
Result of Action
As a part of Moxonidine synthesis, it may contribute to the decrease in blood pressure by reducing sympathetic nervous system activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine typically involves the chlorination of 2-methylpyrimidine derivatives. One common method includes the reaction of 2-methyl-4,6-dichloropyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,6-dichloro-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include 5-amino-4,6-dialkoxy-2-methylpyrimidine or 5-amino-4,6-dithiopyrimidine.
Oxidation Products: Nitro derivatives of the pyrimidine ring.
Reduction Products: Secondary or tertiary amines.
Scientific Research Applications
5-Amino-4,6-dichloro-2-methylpyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals such as herbicides and fungicides.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-methylpyrimidine
- 4,6-Dichloro-2-methylpyrimidine
- 5-Amino-2-methylpyrimidine
Uniqueness
5-Amino-4,6-dichloro-2-methylpyrimidine is unique due to the presence of both amino and chloro groups, which confer distinct reactivity and binding properties. This combination of substituents allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4,6-dichloro-2-methylpyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRXXAMAHOGYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353084 | |
Record name | 5-Amino-4,6-dichloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39906-04-2 | |
Record name | 4,6-Dichloro-2-methyl-5-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39906-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-4,6-dichloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Pyrimidinamine, 4,6-dichloro-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does modifying the structure of 5-amino-4,6-dichloro-2-methylpyrimidine impact its ability to inhibit tubulin assembly and potentially act as an anti-cancer agent?
A1: Research indicates that substituting the chlorine atoms of this compound with various aniline groups can significantly influence its activity as a tubulin assembly inhibitor. For instance, replacing one chlorine with a conformationally restricted 6′-methoxy-tetrahydroquinoline moiety led to potent inhibition of tubulin assembly, comparable to combretastatin A-4 (CA-4). [] This modification resulted in an IC50 value of 3.0 ± 0.03 μM, compared to CA-4's 1.1 ± 0.1 μM. [] Furthermore, replacing the same chlorine with a 4-N-methyl 2′,3′-dihydrobenzofuran moiety also yielded potent inhibition of bovine tubulin assembly. [] These findings highlight the importance of the specific aniline group in dictating the compound's interaction with tubulin and its potential as an anti-cancer agent.
Q2: Can you explain the reaction mechanism of this compound with 1-acetyl-2-imidazolin-2-one and its significance?
A2: When this compound reacts with 1-acetyl-2-imidazolin-2-one in the presence of phosphorus oxychloride (POCl3), the primary product is 4,6-dichloro-2-methyl-5-(l-acetyl-tetrahydro-imidazo-2-ylidene)-aminopyrimidine. [] Interestingly, no 4, 6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine was detected, suggesting the reaction follows an esterification-addition-elimination mechanism rather than a direct substitution. [] This mechanistic insight is valuable for understanding the reactivity of this compound and designing further chemical modifications for desired biological activities.
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